Home > Products > Screening Compounds P127682 > MK-521 (dihydrate)
MK-521 (dihydrate) -

MK-521 (dihydrate)

Catalog Number: EVT-14934984
CAS Number:
Molecular Formula: C21H33N3O6
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MK-521 (dihydrate), also known as Lisinopril, is a pharmaceutical compound classified as an angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension, heart failure, and myocardial infarction. The compound is characterized by its ability to inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. MK-521 is not intended for human or veterinary diagnostic or therapeutic use outside of research contexts .

Source

MK-521 (dihydrate) is synthesized from specific amino acid derivatives and carboxylic acid derivatives. It is commercially available from various suppliers, including Cayman Chemical and Sigma-Aldrich, which provide it for research purposes .

Classification

MK-521 falls under the category of bioactive small molecules, specifically classified as a peptide. Its chemical structure includes multiple functional groups that contribute to its biological activity as an angiotensin-converting enzyme inhibitor .

Synthesis Analysis

Methods

The synthesis of MK-521 (dihydrate) involves several key steps:

  1. Amino Acid Derivative Reaction: The process begins with the reaction of a specific amino acid derivative with a carboxylic acid derivative.
  2. Controlled Conditions: The reaction is performed under controlled conditions to optimize yield and purity.
  3. Industrial Production: For larger-scale production, industrial methods employ large reactors with precise control over reaction parameters .

Technical Details

The synthesis typically requires careful monitoring of temperature, pH, and concentration to ensure the desired product formation. Specific catalysts may be employed to enhance reaction rates and selectivity.

Molecular Structure Analysis

Structure

The molecular formula for MK-521 (dihydrate) is C21H31N3O52H2OC_{21}H_{31}N_{3}O_{5}\cdot 2H_{2}O, with a molecular weight of approximately 441.52 g/mol .

Data

  • IUPAC Name: (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid dihydrate
  • InChI Key: CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
  • Molecular Structure Representation: The compound features a pyrrolidine ring and multiple functional groups that facilitate its interaction with the angiotensin-converting enzyme .
Chemical Reactions Analysis

Reactions

MK-521 (dihydrate) primarily undergoes hydrolysis and oxidation reactions:

  1. Hydrolysis: In basic conditions (e.g., sodium hydroxide), hydrolysis can occur, leading to the breakdown of the compound.
  2. Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize MK-521, affecting its biological activity .

Technical Details

The reaction conditions for hydrolysis typically involve elevated temperatures and prolonged exposure to alkaline solutions. Oxidation reactions may require specific concentrations of oxidizing agents to achieve desired outcomes without complete degradation of the compound.

Mechanism of Action

MK-521 exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition prevents the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor, thereby leading to:

  • Vasodilation: Reduced vascular resistance and lower blood pressure.
  • Decreased Aldosterone Secretion: Resulting in reduced sodium and water retention .

The efficacy of MK-521 in managing hypertension and heart failure has made it a significant compound in cardiovascular therapeutics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Water solubility is approximately 0.216 mg/mL .

Chemical Properties

  • pKa Values: Strongest acidic pKa is around 3.17; strongest basic pKa is approximately 10.21.
  • Hydrogen Bond Donors/Acceptors: The molecule has four hydrogen bond donors and seven acceptors, indicating potential for extensive interactions in biological systems .

Relevant Data or Analyses

The polar surface area is approximately 132.96 Ų, which influences its absorption and distribution characteristics within biological systems.

Applications

MK-521 (dihydrate) has diverse applications in scientific research:

  1. Analytical Chemistry: Used as a reference standard for developing analytical methods.
  2. Biological Studies: Investigated for its role in understanding the effects of angiotensin-converting enzyme inhibitors on various biological processes.
  3. Pharmaceutical Development: Employed in research aimed at developing new antihypertensive drugs targeting similar pathways .
Historical Development & Pharmacological Classification

Discovery and Rational Design of MK-521 as a Nonsulfhydryl ACE Inhibitor

MK-521 (later designated lisinopril dihydrate) emerged from Merck's research program in the early 1980s to develop orally active, long-acting angiotensin-converting enzyme (ACE) inhibitors devoid of sulfhydryl groups. Unlike the pioneering ACE inhibitor captopril, which contained a thiol moiety linked to adverse effects (e.g., rash, taste disturbances), MK-521 incorporated a lysine-proline dipeptide mimic with a carboxylate zinc-binding group [1] [3]. This design aimed to retain potent ACE inhibition while improving tolerability and pharmacokinetics. Preclinical and early clinical studies confirmed MK-521 as a potent, competitive ACE inhibitor that directly inhibited the enzyme without requiring bioactivation—a key distinction from prodrug ACE inhibitors like enalapril [2] [8].

Initial human trials in hypertensive patients demonstrated that single oral doses (2.5–20 mg) of MK-521 produced dose-dependent reductions in diastolic blood pressure sustained for over 24 hours. Notably, doses ≥5 mg achieved maximal ACE suppression (>90%) within 4–6 hours, with enzyme inhibition persisting beyond 24 hours. Serum MK-521 concentrations exceeding 10 ng/mL correlated with peak ACE inhibition [5]. This prolonged activity supported once-daily dosing, addressing a limitation of earlier agents.

Table 1: Key Pharmacodynamic Properties of MK-521 from Early Clinical Trials

ParameterFindingsSignificance
ACE Inhibition>90% suppression at ≥5 mg doses; duration >24 hours [1] [5]Enables once-daily dosing
Onset of ActionSignificant BP reduction within 2-4 hours [3]Suitable for chronic hypertension management
BP ReductionPlacebo-subtracted DBP reduction: ~11 mmHg (20 mg dose) [1]Clinically relevant antihypertensive efficacy
Heart Rate EffectNo significant change [3]Avoids reflex tachycardia common with vasodilators

Structural Evolution from Enalaprilat: Key Modifications and Rationale

MK-521 was engineered as a lysine analogue of enalaprilat (MK-422), the active dicarboxylate metabolite of the prodrug enalapril (MK-421). Enalaprilat itself suffered from poor oral bioavailability (<10%) due to its highly ionized state at physiological pH, limiting its clinical utility to intravenous administration [6] [10]. To overcome this, Merck scientists modified enalaprilat’s structure through two strategic changes:

  • Lysine Substitution: Replacement of enalaprilat’s phenylalanine residue with lysine created MK-521. This introduced a primary amine group, enhancing water solubility while retaining the critical carboxylate group for zinc coordination in ACE’s active site [2] [8].
  • Non-Prodrug Design: Unlike enalapril, which requires hepatic ester hydrolysis for activation, MK-521 was designed as a bioactive molecule itself. This eliminated variability in metabolic conversion and provided more predictable pharmacokinetics [10].

Disposition studies in humans confirmed stark contrasts with enalaprilat:

  • Absorption: MK-521 exhibited slower absorption (T~max~ 6–8 hours) but superior bioavailability (~29% based on urinary recovery) compared to enalaprilat [2].
  • Elimination: Renal excretion was the primary elimination pathway for MK-521, with near-complete recovery (97%) of unchanged drug in urine and feces, indicating minimal metabolism [2]. This contrasted with enalapril, which relied on conversion to enalaprilat.
  • Dihydrate Form: The crystalline dihydrate form (MK-521 dihydrate) enhanced stability and solubility, facilitating pharmaceutical formulation [8].

Table 2: Structural and Pharmacokinetic Comparison of Enalaprilat vs. MK-521

PropertyEnalaprilat (MK-422)MK-521 (Lisinopril Dihydrate)Impact of Modification
Chemical StructurePhe-Ala-Pro derivative; dicarboxylateLys-Pro derivative; carboxylate + primary amineEnhanced solubility and direct ACE binding
Bioactivation RequiredNo (active form)NoPredictable PK; no metabolic variability
Oral BioavailabilityVery low (<10%) [6] [10]~29% (based on urinary recovery) [2]Suitable for oral dosing
T~max~ (hours)2-4 (after enalapril dosing) [10]6-8 [2]Slower absorption supports prolonged activity
MetabolismMinimal (prodrug enalapril hydrolyzed by esterases)Negligible; >97% excreted unchanged [2]Reduced risk of metabolic interactions
Key Functional GroupDicarboxylate (binds Zn²⁺)Carboxylate (binds Zn²⁺) + Primary AmineMaintains potency; improves solubility

Position Within the RAAS-Targeted Therapeutic Landscape

MK-521 (lisinopril) belongs to the nonsulfhydryl dicarboxylate ACE inhibitor class, representing a second-generation evolution from first-generation sulfhydryl-containing agents like captopril. Its mechanism centers on competitive inhibition of ACE, preventing the conversion of angiotensin I (AT-I) to the potent vasoconstrictor angiotensin II (AT-II) and decreasing degradation of vasodilatory bradykinin [4] [9]. This dual action within the Renin-Angiotensin-Aldosterone System (RAAS) and Kinin-Kallikrein System (KKS) underpins its antihypertensive and cardioprotective effects [1] [9].

Compared to earlier ACE inhibitors, MK-521 offered distinct advantages:

  • Duration of Action: Its prolonged ACE suppression (>24 hours) provided superior coverage versus short-acting captopril [1] [5].
  • Tolerability Profile: The absence of a sulfhydryl group reduced the risk of immune-mediated side effects (e.g., rash, taste disturbances) associated with captopril [4] [9].
  • Synergy with Diuretics: Clinical trials demonstrated additive reductions in diastolic blood pressure when MK-521 was combined with hydrochlorothiazide (HCTZ). The mean time-averaged standing diastolic BP decreased to 88 ± 11 mm Hg with combination therapy versus 95 ± 10 mm Hg with MK-521 alone and 106 ± 8 mm Hg with placebo [1] [3]. MK-521 also attenuated HCTZ-induced increases in plasma aldosterone, mitigating a compensatory response to diuretic therapy [3].

While MK-521, like other ACE inhibitors of its era, is non-selective for the N- versus C-domains of somatic ACE, its design exemplifies the successful application of rational drug design to overcome limitations of earlier RAAS inhibitors—specifically, the poor bioavailability of active metabolites (enalaprilat) and the tolerability issues of sulfhydryl groups (captopril). Its dihydrate formulation further optimized stability for clinical use [8] [9].

Properties

Product Name

MK-521 (dihydrate)

IUPAC Name

1-[6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate

Molecular Formula

C21H33N3O6

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2

InChI Key

BAVDEDVBIHTHJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.